The synthesis of (R)-Nilvadipine involves several key steps:
This method not only enhances the purity of the final product but also allows for large-scale industrial production.
(R)-Nilvadipine has a complex molecular structure characterized by the following:
The molecular structure can be represented using various chemical drawing tools, providing insights into its stereochemistry and functional groups.
(R)-Nilvadipine can undergo several chemical reactions:
These reactions are significant for modifying the pharmacological properties of (R)-Nilvadipine or developing new therapeutic agents.
The primary mechanism by which (R)-Nilvadipine exerts its effects involves blocking voltage-gated calcium channels in vascular smooth muscle cells. By inhibiting calcium influx:
This mechanism is crucial for its therapeutic applications in cardiovascular conditions.
These properties influence its bioavailability and distribution within biological systems.
(R)-Nilvadipine is primarily used in clinical settings for:
Research continues into its potential benefits for other vascular disorders due to its vasodilatory effects .
(R)-Nilvadipine (C₁₉H₁₉N₃O₆; MW 385.37 g/mol) is the dextrorotatory enantiomer of the dihydropyridine (DHP) calcium channel blocker nilvadipine. Its structure features a chiral center at the C4 position of the 1,4-dihydropyridine ring, where the 3-nitrophenyl substituent creates stereogenicity [5] [8] [10]. The (R)-configuration is defined by the clockwise spatial arrangement of substituents according to Cahn-Ingold-Prelog priority rules: 1) 3-nitrophenyl, 2) methyl carbamate, 3) methoxycarbonyl, and 4) cyano group [8].
Table 1: Stereochemical Assignment of Nilvadipine Enantiomers
Enantiomer | Absolute Configuration | Optical Rotation [α]D |
---|---|---|
(R)-Nilvadipine | Rectus (clockwise) | + (dextrorotatory) |
(S)-Nilvadipine | Sinister (counterclockwise) | - (levorotatory) |
Isomeric differentiation is achieved through advanced analytical techniques:
Asymmetric Synthesis
(R)-Nilvadipine is synthesized via two primary strategies:
Table 2: Chiral Resolution Methods for (R)-Nilvadipine
Method | Resolving Agent | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|
Diastereomeric Salt Formation | (R,R)-Di-p-toluoyl-tartaric acid | 99.5 | 68 |
Enzymatic Hydrolysis | Candida antarctica Lipase B | 98.2 | 72 |
Preparative SFC | Chiralcel OD-H (CO₂/MeOH) | 99.8 | 85 |
Resolution of Racemates
Racemic nilvadipine is resolved via:
(R)-Nilvadipine exhibits moderate kinetic stability but is susceptible to three primary degradation pathways:
Photodegradation
UV light (254 nm) induces dehydrogenation, converting the 1,4-DHP ring to pyridine. This generates the pharmacologically inactive pyridine derivative, confirmed by LC-MS (m/z 383.35 [M+H]⁺). In methanol, degradation follows first-order kinetics (k = 0.18 h⁻¹; t₁/₂ = 3.8 h) [5] [8].
Hydrolytic Degradation
Under physiological pH (7.4), ester hydrolysis predominates:
Table 3: Degradation Kinetics of (R)-Nilvadipine
Condition | Degradant | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) |
---|---|---|---|
UV Light (254 nm) | Pyridine derivative | 0.18 ± 0.03 | 3.8 h |
pH 7.4 Buffer, 37°C | Monoacid (methyl) | 0.029 ± 0.005 | 24.0 h |
pH 9.0 Buffer, 37°C | Monoacid (isopropyl) | 0.12 ± 0.02 | 5.8 h |
Thermal Stability
Solid-state decomposition occurs above 150°C via cyclization, forming a fused quinoline derivative. Differential scanning calorimetry (DSC) shows an endothermic peak at 158°C (melting) followed by exothermic degradation at 210°C [5].
Stabilization Strategies
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1